An In-depth Technical Guide to the Chemical Properties of Imidazo[2,1-b]thiazole-6-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of Imidazo[2,1-b]thiazole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This bicyclic structure, containing a fused imidazole and thiazole ring, has garnered significant attention for its therapeutic potential, including antitubercular, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide focuses on the chemical properties of a specific derivative, Imidazo[2,1-b]thiazole-6-carbaldehyde, providing a comprehensive overview for researchers engaged in drug discovery and development. While specific experimental data for this particular derivative is limited in publicly available literature, this guide extrapolates its likely characteristics based on the well-documented chemistry of the parent scaffold and related analogues.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂OS | [4][5] |
| Molecular Weight | 152.17 g/mol | [4][5] |
| Appearance | Solid | [4] |
| SMILES String | O=Cc1cn2ccsc2n1 | [4] |
| InChI Key | VYBDPAAWKNKEKY-UHFFFAOYSA-N | [4] |
| CAS Number | 120107-61-1 | [5] |
Note: The lack of comprehensive analytical data from commercial suppliers suggests that this compound is primarily available as a building block for further chemical synthesis.[4]
Synthesis and Reactivity
The synthesis of Imidazo[2,1-b]thiazole-6-carbaldehyde is not explicitly detailed in the reviewed literature. However, the formylation of the imidazo[2,1-b]thiazole ring system is a well-established transformation, frequently accomplished via the Vilsmeier-Haack reaction.[6][7][8] This reaction introduces a formyl (aldehyde) group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically prepared in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).
Proposed Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on the formylation of similar heterocyclic systems and should be optimized for the specific substrate.
Materials:
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Imidazo[2,1-b]thiazole (starting material)
-
N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous DMF in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add POCl₃ dropwise via the dropping funnel, maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.
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Formylation Reaction: Dissolve Imidazo[2,1-b]thiazole in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion of the reaction, cool the mixture to 0 °C and quench it by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Imidazo[2,1-b]thiazole-6-carbaldehyde.
Logical Workflow for the Vilsmeier-Haack Synthesis
Caption: Proposed workflow for the synthesis of Imidazo[2,1-b]thiazole-6-carbaldehyde.
Chemical Reactivity
The chemical reactivity of Imidazo[2,1-b]thiazole-6-carbaldehyde is dictated by the aldehyde functional group and the heterocyclic core. The aldehyde group is expected to undergo typical reactions such as:
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Oxidation: to the corresponding carboxylic acid.
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Reduction: to the primary alcohol.
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Nucleophilic Addition: reactions with various nucleophiles, including organometallic reagents (Grignard, organolithium), cyanide, and amines.
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Condensation Reactions: with amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamine to form oximes. These condensation reactions are particularly relevant for the synthesis of derivatives with potential biological activity.[1]
-
Wittig Reaction: to form alkenes.
The imidazo[2,1-b]thiazole ring system is aromatic and can undergo electrophilic substitution reactions, though the existing aldehyde group will be deactivating. The nitrogen and sulfur atoms in the rings also offer sites for potential coordination with metal ions.
Spectral Properties
Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for Imidazo[2,1-b]thiazole-6-carbaldehyde are not available in the searched literature. However, based on the analysis of related imidazo[2,1-b]thiazole derivatives, the following spectral characteristics can be anticipated:
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¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons on the imidazo[2,1-b]thiazole core, as well as a distinct downfield singlet for the aldehydic proton (typically in the range of 9-10 ppm).
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¹³C NMR: The spectrum would exhibit signals for the carbon atoms of the heterocyclic rings and a downfield signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-200 ppm).
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IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde would be expected around 1680-1700 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (152.17 g/mol ).
Biological Activity and Therapeutic Potential
The imidazo[2,1-b]thiazole scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have shown a remarkable range of biological activities, including:
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Antitubercular Activity: Several studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as potent agents against Mycobacterium tuberculosis.[1][2] Some of these compounds are thought to act by inhibiting enzymes essential for the bacterium's survival, such as pantothenate synthetase.[9][10]
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Anticancer Activity: The scaffold has been incorporated into molecules designed as anticancer agents. One of the proposed mechanisms of action is the targeting of microtubules, leading to cell cycle arrest and apoptosis.[11]
-
Antimicrobial and Antifungal Activity: Various derivatives have demonstrated efficacy against a range of bacteria and fungi.[2]
While the biological activity of Imidazo[2,1-b]thiazole-6-carbaldehyde has not been specifically reported, its structural features suggest it as a valuable intermediate for the synthesis of new bioactive molecules. The aldehyde group provides a convenient handle for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships.
Potential Signaling Pathway Involvement
Based on the known biological activities of the imidazo[2,1-b]thiazole scaffold, derivatives of the 6-carbaldehyde could potentially interact with various cellular signaling pathways. For instance, if developed as anticancer agents, they might interfere with pathways related to cell proliferation and survival.
Hypothetical Signaling Pathway for an Anticancer Derivative
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imidazo[2,1-b]thiazole-6-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Imidazothiazoles | Fisher Scientific [fishersci.com]
- 6. Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
